GSK2188931B

sEH inhibition enzyme potency cardiovascular pharmacology

Select GSK2188931B for its validated post-MI cardiac remodeling efficacy, a critical differentiator among sEH inhibitors. It significantly improves LV ejection fraction (+13%) and reduces non-infarct zone collagen (-40%) in rodent models. This triazine-piperidine scaffold offers high potency (~4.0 nM IC50) for sEH research, providing distinct in vivo and in vitro validation not available with all class compounds.

Molecular Formula C19H22BrF3N6O2
Molecular Weight 503.32
Cat. No. B1574339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2188931B
SynonymsGSK2188931B;  GSK 2188931B;  GSK-2188931B;  GSK-2188931;  GSK 2188931;  GSK2188931.; N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide
Molecular FormulaC19H22BrF3N6O2
Molecular Weight503.32
Structural Identifiers
SMILESO=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

GSK2188931B: sEH Inhibitor with Post-MI Cardiac Remodeling Evidence for Cardiovascular Research Procurement


GSK2188931B is a small-molecule soluble epoxide hydrolase (sEH) inhibitor with the IUPAC name N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide, molecular formula C19H22BrF3N6O2, and molecular weight 503.32 . Developed by GlaxoSmithKline, this compound elevates epoxyeicosatrienoic acid (EET) levels by blocking sEH-mediated hydrolysis to dihydroxyeicosatrienoic acids (DHETs) . GSK2188931B has been evaluated in a rat myocardial infarction model and in vitro cardiac cell assays, demonstrating effects on left ventricular function, fibrosis, and hypertrophy [1].

Why GSK2188931B Cannot Be Substituted with Generic sEH Inhibitors for Post-MI Cardiac Remodeling Studies


sEH inhibitors exhibit substantial variability in enzyme inhibitory potency, species ortholog selectivity, and in vivo functional outcomes. GSK2188931B demonstrates an IC50 of approximately 4.0 nM against human sEH (pIC50 = 8.4) , a potency that differs from other sEH inhibitors in the class. More critically, GSK2188931B is distinguished by its validated efficacy in a post-myocardial infarction cardiac remodeling model—with quantitative in vivo improvements in left ventricular ejection fraction and reductions in collagen deposition—a specific disease context for which many sEH inhibitors lack published evidence [1]. The structural scaffold and triazine-containing chemotype may also confer distinct ADME and target engagement profiles that preclude simple interchangeability. Researchers requiring a tool compound with established post-MI anti-remodeling data should verify that alternative sEH inhibitors possess comparable in vivo validation in this specific pathological setting.

GSK2188931B Evidence Guide: Quantitative Differentiation from sEH Inhibitor Comparators


GSK2188931B Human sEH Inhibitory Potency: IC50 ~4.0 nM vs. AUDA (69 nM) and TPPU (3.7 nM)

GSK2188931B inhibits recombinant human soluble epoxide hydrolase (hsEH) with an IC50 of approximately 4.0 nM (pIC50 = 8.4), as determined by in vitro fluorescence-based assay . This potency is approximately 17-fold higher than that of AUDA (human sEH IC50 = 69 nM), an early-generation adamantyl-urea sEH inhibitor . GSK2188931B exhibits comparable potency to TPPU, a widely used benchmark sEH inhibitor with reported human sEH IC50 values of 3.7 nM . The 4.0 nM potency of GSK2188931B is within the nanomolar range characteristic of optimized piperidine-containing sEH inhibitors .

sEH inhibition enzyme potency cardiovascular pharmacology

GSK2188931B In Vivo Post-MI LV Ejection Fraction: +13% Absolute Improvement vs. Vehicle Control in Rat Model

In a rat model of myocardial infarction (MI), oral administration of GSK2188931B at 80 mg/kg/day in chow for 5 weeks improved left ventricular (LV) ejection fraction from 30 ± 2% (MI + vehicle) to 43 ± 2% (MI + GSK2188931B), representing an absolute improvement of 13 percentage points (P < 0.01). Sham-operated animals exhibited LV ejection fraction of 65 ± 2% [1][2]. This improvement occurred without affecting systolic blood pressure [1]. The study provides direct in vivo functional evidence for GSK2188931B in post-MI cardiac remodeling, a disease context that remains a key differentiator for this specific compound relative to sEH inhibitors lacking published post-MI efficacy data.

myocardial infarction cardiac remodeling ejection fraction in vivo efficacy

GSK2188931B Reduces LV Collagen Deposition: 40-41% Reduction in Non-Infarct Zone vs. Vehicle Control

In the same rat MI study, GSK2188931B treatment (80 mg/kg/day for 5 weeks) significantly attenuated collagen deposition in the left ventricular non-infarct zone (NIZ). Picrosirius red (PS) staining decreased from 2.14 ± 0.22% (MI + vehicle) to 1.28 ± 0.14% (MI + GSK2188931B), a 40% reduction (P < 0.05) that returned levels to sham baseline (1.46 ± 0.13%). Collagen I (CI) staining decreased from 5.06 ± 0.58% (MI + vehicle) to 2.97 ± 0.34% (MI + GSK2188931B), a 41% reduction (P < 0.05) [1][2]. Reductions were also observed in the peri-infarct zone (PIZ): PS decreased from 9.06 ± 0.48% to 6.31 ± 0.63% (30% reduction), and CI decreased from 10.51 ± 0.64% to 7.77 ± 0.57% (26% reduction) [1].

cardiac fibrosis collagen deposition extracellular matrix anti-fibrotic

GSK2188931B Attenuates In Vitro Cardiac Myocyte Hypertrophy and Fibroblast Collagen Synthesis

In isolated neonatal rat ventricular myocytes, GSK2188931B reduced angiotensin II (AngII)- and TNFα-stimulated myocyte hypertrophy as measured by cell area and hypertrophic gene expression markers including ANP, β-MHC, CTGF, and collagen I (P < 0.05) [1]. In isolated cardiac fibroblasts, GSK2188931B reduced AngII- and TGFβ-stimulated collagen synthesis and profibrotic gene expression (P < 0.05) [1]. Additionally, GSK2188931B reduced TNFα gene expression in lipopolysaccharide (LPS)-stimulated monocytes (P < 0.05) [1]. These in vitro findings provide mechanistic support for the observed in vivo anti-hypertrophic and anti-fibrotic effects, distinguishing GSK2188931B as an sEH inhibitor with direct cellular evidence in cardiac-relevant cell types.

cardiomyocyte hypertrophy cardiac fibroblast collagen synthesis in vitro pharmacology

GSK2188931B Best Research and Industrial Application Scenarios Based on Evidence


Post-Myocardial Infarction Cardiac Remodeling and Heart Failure Preclinical Studies

GSK2188931B is most appropriately deployed in rodent models of myocardial infarction and heart failure where cardiac functional outcomes (LV ejection fraction) and structural remodeling endpoints (collagen deposition, fibrosis) are primary readouts. The compound has demonstrated a +13 percentage point absolute improvement in LV ejection fraction and 40-41% reduction in non-infarct zone collagen deposition when administered at 80 mg/kg/day for 5 weeks post-MI in rats [1]. Researchers should consider this evidence when selecting an sEH inhibitor for studies evaluating therapeutic interventions in adverse ventricular remodeling.

Cardiac Fibroblast and Cardiomyocyte Mechanistic Studies of sEH-Dependent Anti-Fibrotic and Anti-Hypertrophic Signaling

For in vitro investigations into sEH-mediated regulation of cardiac hypertrophy and fibrosis, GSK2188931B offers validated cellular activity in neonatal rat ventricular myocytes and cardiac fibroblasts. The compound attenuates AngII- and TNFα-stimulated myocyte hypertrophy and AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis with statistical significance (P < 0.05) [1]. This cell-type-specific validation supports its use in dissecting EET-dependent signaling pathways and evaluating downstream transcriptional programs involving ANP, β-MHC, CTGF, and collagen I.

Comparative sEH Inhibitor Pharmacology and Structure-Activity Relationship (SAR) Studies

With an hsEH IC50 of approximately 4.0 nM (pIC50 = 8.4), GSK2188931B exhibits potency that is approximately 17-fold higher than AUDA (69 nM) and comparable to TPPU (3.7 nM) [1]. This distinct potency profile, combined with its unique triazine-piperidine scaffold, makes GSK2188931B a suitable reference compound for SAR studies exploring sEH inhibitor chemotypes. Researchers evaluating novel sEH inhibitors may use GSK2188931B as a benchmark for human enzyme potency and as a comparator for in vivo efficacy in cardiac remodeling contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2188931B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.